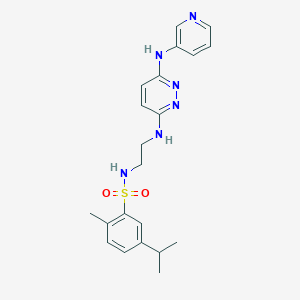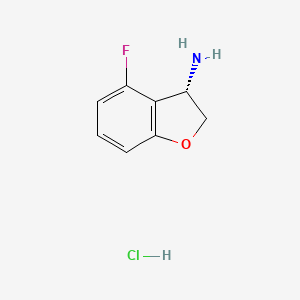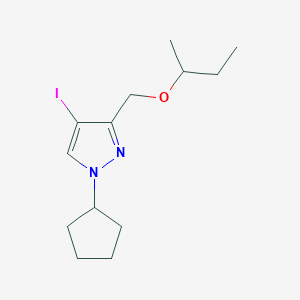![molecular formula C13H18BrNO3 B2521210 N-[(3-bromo-2-hidroxifenil)metil]-N-metilcarbamato de tert-butilo CAS No. 1798003-45-8](/img/structure/B2521210.png)
N-[(3-bromo-2-hidroxifenil)metil]-N-metilcarbamato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. Carbamates are known for their diverse applications, including their use as insecticides, herbicides, and pharmaceuticals. The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound is likely to have increased steric bulk compared to other carbamates, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is not directly described in the provided papers. However, similar tert-butyl carbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis method involves a three-step process including acylation, nucleophilic substitution, and reduction, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
While the molecular structure of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is not specifically analyzed in the provided papers, studies on related carbamates have been conducted using density functional theory (DFT) to calculate optimized geometric parameters and vibrational frequencies . These computational methods could be applied to the compound of interest to predict its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl carbamates can be inferred from the literature. For instance, tert-butyl carbamates have been used as building blocks in organic synthesis, reacting with organometallics to give N-(Boc)hydroxylamines . The enzymatic kinetic resolution of tert-butyl phenylcarbamates has also been studied, indicating that these compounds can undergo biocatalytic transformations . The metabolism of similar compounds in insects and mice involves hydroxylation of the tert-butyl and N-methyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can be deduced from studies on related compounds. For example, tert-butyl carbamates have been shown to exhibit good solubility in common organic solvents . The cytotoxicity of a methylcarbamate derivative of butylated hydroxytoluene (BHT) has been compared to BHT itself, suggesting that the introduction of a carbamate group can significantly alter the biological activity of a compound . Additionally, the vibrational frequency analysis of tert-butyl carbamates can provide insights into their stability and reactivity .
Aplicaciones Científicas De Investigación
- Acoplamiento de Suzuki–Miyaura: El grupo tert-butilo en este compuesto sirve como un mango versátil para la funcionalización. El acoplamiento de Suzuki–Miyaura, una poderosa reacción de formación de enlaces carbono-carbono, a menudo emplea reactivos organoborados. En este contexto, el N-[(3-bromo-2-hidroxifenil)metil]-N-metilcarbamato de tert-butilo se puede utilizar como fuente de boro para reacciones de acoplamiento, permitiendo la síntesis de moléculas orgánicas complejas e intermediarios farmacéuticos .
- Agentes anticancerígenos: Si bien los estudios específicos sobre este compuesto son limitados, sus características estructurales sugieren una posible actividad anticancerígena. Los investigadores han explorado derivados de carbamato similares por sus efectos biológicos, lo que lo convierte en un objetivo interesante para futuras investigaciones .
- Reactivos de boro: El grupo tert-butilo se usa comúnmente en reactivos basados en boro. Estos reactivos juegan un papel crucial en el acoplamiento de Suzuki–Miyaura, donde facilitan la transmetalación entre el boro y el paladio. Comprender los mecanismos de la transmetalación es esencial para optimizar las rutas sintéticas y diseñar catalizadores eficientes .
- Procesos biocatalíticos: Aunque no se ha estudiado directamente para la biocatálisis, la simplicidad y estabilidad del grupo tert-butilo lo convierten en un candidato potencial para transformaciones enzimáticas. La exploración adicional podría revelar su utilidad en reacciones mediadas por enzimas .
- Bloques de construcción: El bromoacetato de tert-butilo, un compuesto relacionado, sirve como bloque de construcción para la síntesis de oligoglicinas N-sustituidas modelo (peptoides). Estos peptoides pueden contener cadenas laterales de lactosa N-unidas, que encuentran aplicaciones en la ciencia de materiales y la bioconjugación .
- Reactivo protector de amino: El this compound se puede utilizar en la síntesis de derivados de etanolamina y serina de fosfolípidos. Actúa como un reactivo protector de amino durante estas transformaciones .
- Inhibidores de PDE4: Aunque no se ha estudiado directamente para este compuesto, los derivados de pirazol relacionados se han investigado como inhibidores efectivos de PDE4 para el tratamiento de enfermedades inflamatorias. Explorar el potencial farmacológico del this compound podría generar información valiosa .
- Estructura cristalina: Se ha determinado la estructura cristalina del (E)-3-(2-(bencilidenamino)fenil)-1H-indol-1-carboxilato de tert-butilo, un precursor de este compuesto. Comprender su disposición en estado sólido proporciona información sobre su reactividad y aplicaciones potenciales .
Síntesis orgánica y química medicinal
Biología química y biocatálisis
Ciencia de materiales y química de polímeros
Síntesis de fosfolípidos y química de lípidos
Descubrimiento de fármacos e identificación de objetivos
Cristalografía y estudios estructurales
Mecanismo De Acción
Target of Action
Similar compounds are often used as building blocks in the synthesis of model n-substituted oligoglycines .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can participate in further reactions .
Biochemical Pathways
Brominated compounds are often involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s boiling point is predicted to be 3638±420 °C , which may influence its bioavailability.
Result of Action
Brominated compounds often participate in reactions that result in the formation of new carbon–carbon bonds .
Propiedades
IUPAC Name |
tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBUZVNYGAUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)



![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)
